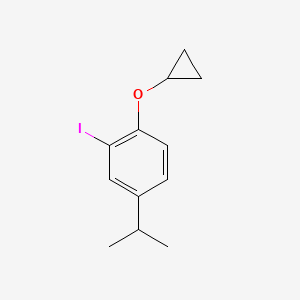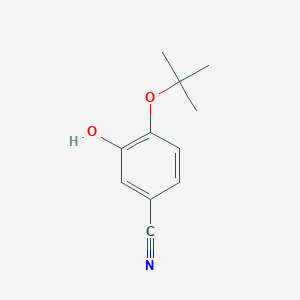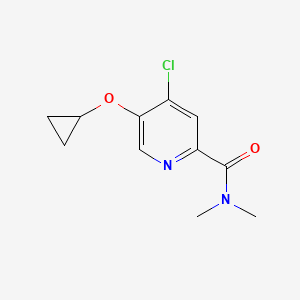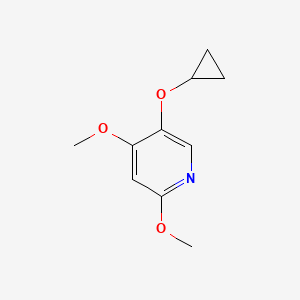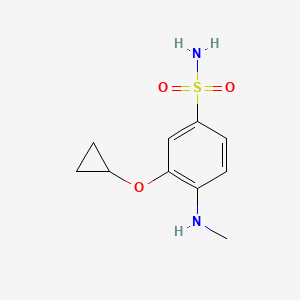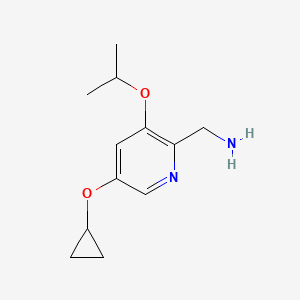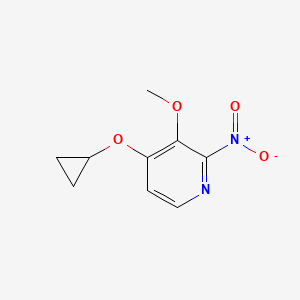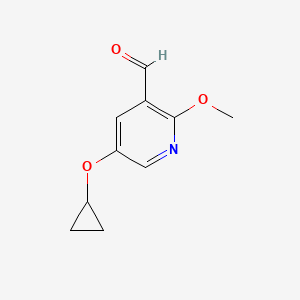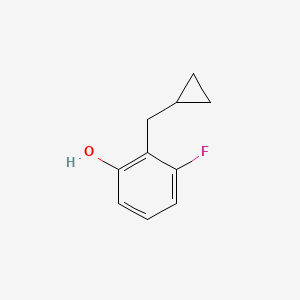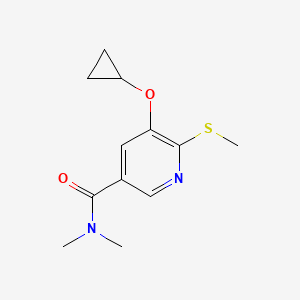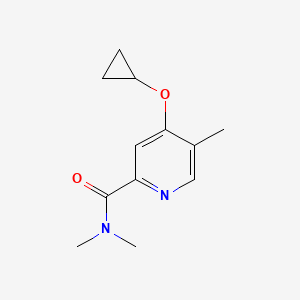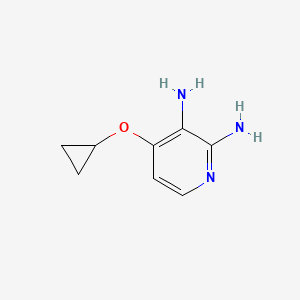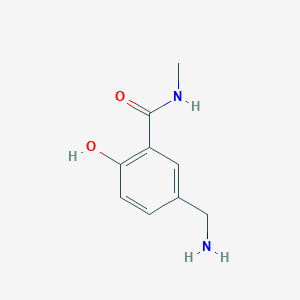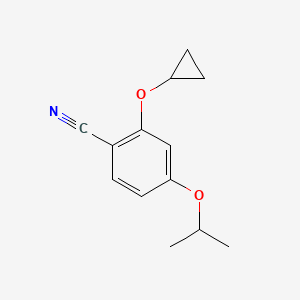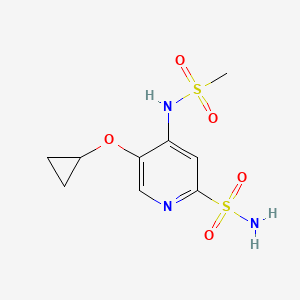
5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide is a compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound features a pyridine ring substituted with cyclopropoxy, methylsulfonamido, and sulfonamide groups, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the use of sulfonamide synthesis by S-N coupling, where sulfonic acids or their sodium salts react with amines under microwave irradiation to yield sulfonamides . Another approach involves the oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine for treating toxoplasmosis.
Sulfanilamide: The parent compound of sulfonamide drugs, used historically for its antibacterial properties.
Uniqueness
5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H13N3O5S2 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-(methanesulfonamido)pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13N3O5S2/c1-18(13,14)12-7-4-9(19(10,15)16)11-5-8(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,15,16) |
InChI-Schlüssel |
VQBYTTPXTKSFQT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


